molecular formula C9H16N5Na2O10P3 B10860619 Tenofovir diphosphate (sodium salt)

Tenofovir diphosphate (sodium salt)

Cat. No.: B10860619
M. Wt: 493.15 g/mol
InChI Key: PUFMXPADRYEPCZ-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as an Active Metabolite of Nucleos(t)ide Analogues

Tenofovir (B777) is an acyclic nucleoside phosphonate (B1237965), structurally similar to adenosine (B11128) monophosphate. pharmgkb.orgchemicalbook.com To exert its antiviral effect, it must be converted into its diphosphorylated form, tenofovir diphosphate (B83284). ontosight.aichemicalbook.comnih.gov This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. patsnap.compatsnap.com Once incorporated, it causes chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral DNA synthesis. patsnap.compatsnap.com

To overcome the low oral bioavailability of tenofovir, two primary prodrugs have been developed: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). patsnap.comnih.gov These prodrugs are designed to be efficiently absorbed and then converted to tenofovir within the body, which is subsequently phosphorylated to the active tenofovir diphosphate. patsnap.comyoutube.com

Tenofovir disoproxil fumarate (TDF) is an ester-based prodrug of tenofovir. nih.govdrugbank.com Upon oral administration, TDF is rapidly absorbed and undergoes hydrolysis by esterases present in the gut, liver, and blood. nih.govasm.orgresearchgate.net This process cleaves the disoproxil groups, releasing tenofovir into the systemic circulation. nih.govamazonaws.com Tenofovir is then taken up by target cells, where it undergoes intracellular phosphorylation to form tenofovir diphosphate. chemicalbook.comnih.govpatsnap.com

A key intermediate in this process is tenofovir monoester, which is formed during the hydrolysis of TDF. nih.gov This more lipophilic intermediate is thought to facilitate the loading of tenofovir into cells, thereby increasing the subsequent formation of intracellular tenofovir diphosphate. nih.gov

Table 1: Biotransformation of Tenofovir Disoproxil Fumarate (TDF)

Step Location Enzymes Involved Product
Hydrolysis Gut, Liver, Blood Esterases Tenofovir Monoester, Tenofovir
Cellular Uptake Target Cells - Tenofovir
Phosphorylation Intracellular Cellular Kinases Tenofovir Monophosphate, Tenofovir Diphosphate

Tenofovir alafenamide (TAF) is a phosphonamidate prodrug of tenofovir, designed for more efficient delivery of tenofovir into target cells, particularly lymphocytes and hepatocytes. youtube.comresearchgate.net TAF is more stable in plasma compared to TDF. asm.org

The primary metabolic activation of TAF occurs intracellularly. asm.org Within the target cells, TAF is predominantly hydrolyzed by cathepsin A (CatA), a lysosomal protease. researchgate.netnih.gov In some cell types, such as hepatocytes, carboxylesterase 1 (CES1) also plays a significant role in this hydrolysis. nih.govnih.gov This enzymatic cleavage yields a tenofovir-alanine conjugate. researchgate.net This intermediate is then further processed to release tenofovir, which subsequently undergoes phosphorylation to the active tenofovir diphosphate. researchgate.netnih.gov This targeted intracellular activation leads to higher concentrations of tenofovir diphosphate in HIV-target cells compared to TDF, allowing for lower oral doses. researchgate.netnih.gov

Table 2: Biotransformation of Tenofovir Alafenamide (TAF)

Step Location Enzymes Involved Product
Cellular Uptake Target Cells (e.g., Lymphocytes, Hepatocytes) - Tenofovir Alafenamide
Intracellular Hydrolysis Lysosomes, Cytosol Cathepsin A (CatA), Carboxylesterase 1 (CES1) Tenofovir-Alanine Conjugate
Conversion to Tenofovir Intracellular - Tenofovir
Phosphorylation Intracellular Cellular Kinases Tenofovir Monophosphate, Tenofovir Diphosphate

Enzymatic Steps in Intracellular Phosphorylation to Tenofovir Diphosphate

Once tenofovir is released from its prodrug form within the cell, it must undergo two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate. pharmgkb.orgdrugbank.comasm.org This process is catalyzed by host cellular kinases.

The first phosphorylation step, the conversion of tenofovir to tenofovir monophosphate, is catalyzed by adenylate kinases (AKs). pharmgkb.orgnih.gov Specifically, adenylate kinase 2 (AK2) has been identified as a key enzyme in this process within peripheral blood mononuclear cells (PBMCs), as well as vaginal and colorectal tissues. nih.govnih.gov

The second and final phosphorylation step, the conversion of tenofovir monophosphate to the active tenofovir diphosphate, is primarily mediated by nucleoside diphosphate kinases (NDPKs). pharmgkb.orgnih.gov However, research indicates that NDPKs are relatively inefficient at phosphorylating tenofovir monophosphate compared to their natural substrates. nih.govtandfonline.com Other kinases, such as creatine (B1669601) kinase (CK) and pyruvate (B1213749) kinase (PK), have been shown to be more efficient in this conversion and may play a significant role in the activation of tenofovir in different tissues. nih.govnih.govtandfonline.com For instance, in colorectal tissue, creatine kinase muscle (CKM) is implicated in this phosphorylation step, while in PBMCs and vaginal tissue, pyruvate kinase muscle (PKM) and pyruvate kinase liver, red blood cell (PKLR) are involved. nih.gov

Tissue-Specific Kinase Activity in Tenofovir Diphosphate Formation

The conversion of tenofovir into its pharmacologically active form, tenofovir diphosphate, is a critical process governed by the activity of cellular kinases. This activation occurs in two distinct phosphorylation steps, and research has revealed that the enzymes responsible for this bioactivation can vary significantly between different tissue types, a phenomenon known as tissue-specific kinase activity. nih.govnih.gov This differential activation can influence the concentration of the active drug in various cellular compartments, which may have implications for drug efficacy. nih.gov

The first phosphorylation step involves the conversion of tenofovir to tenofovir monophosphate (TFV-MP). Studies have identified adenylate kinase 2 (AK2) as a key enzyme catalyzing this reaction in crucial sites of HIV infection, including peripheral blood mononuclear cells (PBMCs), vaginal tissue, and colorectal tissue. nih.govnih.gov While AK2, typically found in the mitochondrial intermembrane space, is considered more efficient, other isoforms like the cytoplasmic adenylate kinase 1 (AK1) have also been shown to phosphorylate tenofovir. nih.govresearchgate.net

The second phosphorylation step, converting TFV-MP to the active tenofovir diphosphate (TFV-DP), appears to be even more tissue-dependent. nih.gov A variety of kinases, including nucleoside diphosphate kinases (NDPKs), pyruvate kinase (PK), and creatine kinase (CK), have been investigated for this role. nih.govdrugbank.com Research has demonstrated that in PBMCs and vaginal tissue, pyruvate kinase isoenzymes—specifically pyruvate kinase muscle (PKM) and pyruvate kinase liver, red blood cell (PKLR)—are primarily responsible for the formation of TFV-DP. nih.govnih.gov In contrast, studies have implicated creatine kinase muscle (CKM) as the principal enzyme carrying out this second phosphorylation step in colorectal tissue. nih.govnih.gov Further research in animal models has also suggested that creatine kinase brain-type (CKB) is a major contributor to the formation of TFV-DP in brain tissue. acs.org

The following table summarizes the key kinases involved in the two-step activation of tenofovir in different tissues susceptible to HIV infection.

Phosphorylation StepEnzyme(s)Tissue LocationReference
Tenofovir ➔ Tenofovir Monophosphate (TFV-MP)Adenylate Kinase 2 (AK2)PBMCs, Vaginal Tissue, Colorectal Tissue nih.govnih.gov
Adenylate Kinase 1 (AK1)General researchgate.net
Tenofovir Monophosphate (TFV-MP) ➔ Tenofovir Diphosphate (TFV-DP)Pyruvate Kinase (PKM, PKLR)PBMCs, Vaginal Tissue nih.govnih.gov
Creatine Kinase Muscle (CKM)Colorectal Tissue nih.govnih.gov
Creatine Kinase Brain-type (CKB)Brain Tissue acs.org

Enzymatic studies have been conducted to compare the efficiency of various kinases in phosphorylating TFV-MP. One such study tested several recombinant mammalian kinases and found significant differences in their activity. drugbank.com Creatine kinase was able to phosphorylate TFV-MP at a reasonable rate, whereas pyruvate kinase exhibited much lower, though still detectable, activity. drugbank.com In the same study, nucleoside diphosphate kinase (NDPK) and 3-phosphoglycerate (B1209933) kinase (PGK) showed no detectable activity towards TFV-MP. drugbank.com These findings underscore the high degree of selectivity among cellular kinases for activating tenofovir.

The table below details the relative phosphorylation efficiency of different kinases on tenofovir monophosphate as observed in enzymatic research.

EnzymeRelative Phosphorylation Rate (Compared to Natural Substrate)Activity on Tenofovir MonophosphateReference
Creatine Kinase (CK)~45-fold lowerReasonable drugbank.com
Pyruvate Kinase (PK)~1000-fold lowerLow but detectable drugbank.com
Nucleoside Diphosphate Kinase (NDPK)Not applicableNo detectable activity drugbank.com
3-phosphoglycerate kinase (PGK)Not applicableNo detectable activity drugbank.com

This tissue-specific expression and differential enzymatic activity highlight a complex, localized process for the activation of tenofovir. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N5Na2O10P3

Molecular Weight

493.15 g/mol

InChI

InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/t6-;;/m1../s1

InChI Key

PUFMXPADRYEPCZ-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na].[Na]

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na].[Na]

Origin of Product

United States

Molecular Mechanism of Action of Tenofovir Diphosphate

Inhibition of Viral Reverse Transcriptases

Tenofovir (B777) diphosphate (B83284) primarily exerts its antiviral effect by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV. ontosight.aiontosight.ai

Competitive Binding with Deoxyadenosine (B7792050) Triphosphate (dATP)

As an analog of deoxyadenosine monophosphate (dAMP), tenofovir is phosphorylated intracellularly to its active diphosphate form. plos.orgopenaccessjournals.com This active metabolite, tenofovir diphosphate, then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of viral reverse transcriptase. nih.govpatsnap.comontosight.ai The similarity in structure allows it to bind to the enzyme, effectively blocking dATP from being incorporated into the newly forming viral DNA. nih.govpatsnap.com Enzymatic studies have shown that the inhibition constant (Ki) of tenofovir diphosphate for HIV reverse transcriptase is 0.022 µM when RNA is the template and 1.55 µM with a DNA template. caymanchem.com

DNA Chain Termination Mechanism

Once tenofovir diphosphate is incorporated into the growing viral DNA chain, it acts as a chain terminator. patsnap.comontosight.aidrugbank.com The tenofovir molecule lacks the 3'-hydroxyl group that is necessary for the formation of the phosphodiester bond with the next incoming nucleotide. patsnap.com This absence of a 3'-OH group halts the elongation of the DNA chain, thereby preventing the completion of viral DNA synthesis and inhibiting viral replication. patsnap.comontosight.ai

Selectivity for Viral Polymerases versus Host Cellular DNA Polymerases

Tenofovir diphosphate exhibits a higher affinity for viral reverse transcriptase compared to host cellular DNA polymerases. nih.govpatsnap.com This selectivity is crucial for its therapeutic effect, as it minimizes interference with the host's normal cellular functions. nih.gov The inhibition constants (Ki) for human DNA polymerases α and β, and mitochondrial DNA polymerase γ are significantly higher than for viral reverse transcriptase, at 5.2 µM, 81.7 µM, and 59.5 µM, respectively. biomol.com This indicates a much weaker interaction with host enzymes, contributing to the compound's favorable safety profile. nih.gov

Inhibition of Viral DNA Polymerases

In addition to its well-established role in inhibiting HIV reverse transcriptase, tenofovir diphosphate also demonstrates activity against other viral DNA polymerases.

Activity against Hepatitis B Virus (HBV) Polymerase

Tenofovir diphosphate is a potent inhibitor of the hepatitis B virus (HBV) polymerase. ontosight.ainih.govdrugbank.commedkoo.com Similar to its action against HIV reverse transcriptase, it competes with the natural substrate, dATP, for incorporation into the viral DNA. nih.govopenaccessjournals.com This competitive inhibition, followed by chain termination, effectively halts HBV DNA replication. openaccessjournals.comnih.gov The inhibition constant (Ki) of tenofovir diphosphate for HBV polymerase is 0.18 µM. nih.gov

Activity against Herpes Simplex Virus (HSV) DNA Polymerase

Research has also indicated that tenofovir diphosphate can inhibit the DNA polymerase of Herpes Simplex Virus (HSV). oup.com Studies have shown that tenofovir can directly target and inhibit the enzymatic activity of HSV DNA polymerase. oup.comnih.gov This suggests a broader spectrum of antiviral activity for tenofovir diphosphate beyond retroviruses and hepadnaviruses.

Table 1: Inhibition Constants (Ki) of Tenofovir Diphosphate

EnzymeKi (µM)
HIV Reverse Transcriptase (RNA template)0.022 caymanchem.com
HIV Reverse Transcriptase (DNA template)1.55 caymanchem.com
Hepatitis B Virus (HBV) Polymerase0.18 nih.gov
Human DNA Polymerase α5.2 biomol.com
Human DNA Polymerase β81.7 biomol.com
Human Mitochondrial DNA Polymerase γ59.5 biomol.com

Activity against Epstein-Barr Virus (EBV) DNA Polymerase

Tenofovir diphosphate has demonstrated potent inhibitory activity against the Epstein-Barr virus (EBV) DNA polymerase. pnas.orgnih.gov In vitro studies have shown that tenofovir diphosphate inhibits the incorporation of dATP into a primed DNA template by the EBV DNA polymerase. pnas.orgnih.gov This direct competition with the natural substrate is a key aspect of its antiviral activity against EBV. mdpi.comresearchgate.net

Prodrugs of tenofovir, TDF and TAF, have been shown to inhibit EBV lytic DNA replication with high potency. pnas.orgnih.gov In cell-based assays, TAF was found to be significantly more potent than acyclovir (B1169) and penciclovir, and also more potent than ganciclovir. pnas.orgnih.gov Specifically, TAF was 35- and 24-fold more potent than acyclovir and penciclovir, respectively, while TDF was 10- and 7-fold more potent. nih.gov The IC50 values for TDF and TAF in inhibiting EBV lytic DNA replication were 0.30 μM and 84 nM, respectively. pnas.orgnih.gov

An interesting finding is that treatment with TAF during the latent phase of EBV infection can still inhibit lytic DNA replication even after the drug is removed, a characteristic not observed with acyclovir. pnas.orgnih.gov This suggests that tenofovir prodrugs could be particularly effective in suppressing EBV lytic reactivation. pnas.orgnih.gov

Table 1: Comparative Potency of Tenofovir Prodrugs and Other Antivirals Against EBV

Drug Fold Potency vs. Acyclovir Fold Potency vs. Penciclovir
Tenofovir Alafenamide (TAF) 35 24
Tenofovir Disoproxil Fumarate (B1241708) (TDF) 10 7

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

Tenofovir diphosphate has been investigated as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the virus. nih.govunibs.it As a nucleotide analog, the active triphosphate form of tenofovir diphosphate can act as a chain terminator when incorporated into the viral RNA strand. nih.gov

In vitro polymerase extension experiments have demonstrated that tenofovir diphosphate can be incorporated by the SARS-CoV-2 RdRp, leading to the termination of further polymerase extension. unibs.itnih.govnih.gov This provides a molecular basis for its potential inhibitory effect on the virus. Molecular docking studies have also suggested that tenofovir can bind tightly to the SARS-CoV-2 RdRp, with binding energies comparable to those of the natural nucleotides. unibs.itnih.gov

While some clinical observations and studies have suggested a potential protective effect of tenofovir against severe COVID-19, others have not found a significant association. aidsmap.comphysiciansweekly.com Further research, including randomized controlled trials, is needed to clarify the clinical efficacy of tenofovir for COVID-19. nih.govaidsmap.com

Structural Biology and Enzyme Interaction Dynamics

Interactions with HIV-1 Reverse Transcriptase Active Site

Crystal structures of HIV-1 RT in complex with a DNA template-primer and tenofovir (B777) diphosphate (B83284) have provided invaluable insights into their binding. nih.govresearchgate.net Tenofovir diphosphate binds at the polymerase active site, specifically at the nucleotide-binding site (N-site), positioning itself for incorporation into the growing viral DNA chain. nih.gov

The binding of tenofovir diphosphate within the active site is stabilized by a network of interactions with conserved amino acid residues.

K65 and R72: These residues are crucial for the proper positioning of the incoming nucleotide. The K65R mutation is a primary mutation selected by tenofovir and reduces susceptibility to the drug by discriminating against its incorporation. researchgate.netnih.gov Molecular modeling has shown that residues K65, K66, K70, and R72 are important in stabilizing the complex with tenofovir diphosphate. nih.gov

Q151: This residue plays a significant role in the binding of the natural dNTP substrate. nih.gov The Q151M mutation can confer resistance to multiple nucleoside reverse transcriptase inhibitors (NRTIs), but viruses with this mutation remain sensitive to tenofovir. Structural analysis suggests that the methyl group of tenofovir is located near the Gln151 side chain. nih.gov

Y115: The aromatic side chain of Tyr115 is located in close proximity to the sugar moiety of the bound dNTP substrate. nih.gov While the Y115F mutation has been associated with decreased susceptibility to certain nucleotide-competing RT inhibitors, its direct interaction with tenofovir diphosphate is part of a broader network of contacts within the active site that influence inhibitor binding and efficacy. nih.govnih.gov

Table 1: Key Residue Interactions with Tenofovir Diphosphate in HIV-1 RT Active Site

ResidueRole in Binding
K65 Crucial for positioning and stabilizing the inhibitor; K65R mutation confers resistance. researchgate.netnih.govnih.gov
R72 Important for stabilizing the inhibitor-enzyme complex. nih.gov
Q151 Interacts with the incoming nucleotide; Q151M mutation affects NRTI resistance profiles but not tenofovir susceptibility. nih.gov
Y115 Forms part of the dNTP binding pocket and influences inhibitor susceptibility. nih.govnih.gov

The binding of a nucleotide, including tenofovir diphosphate, to the HIV-1 RT/DNA complex induces significant conformational changes in the enzyme. A key event is the movement of the "fingers" subdomain, which closes down over the incoming nucleotide. nih.govyoutube.com This "closed" conformation is essential for catalysis, properly aligning the 3'-hydroxyl of the primer strand with the α-phosphate of the incoming nucleotide for phosphodiester bond formation. nih.gov This induced fit mechanism ensures the high fidelity of the polymerase. The binding of the inhibitor traps the enzyme in a catalytically competent, yet ultimately unproductive, state.

Comparative Structural Analysis with Natural Substrates

Tenofovir diphosphate is an analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP) and acts as a competitive inhibitor. drugbank.commedchemexpress.com However, there are key structural differences that underpin its mechanism of action and resistance profile.

Unlike the natural dATP substrate, tenofovir is an acyclic nucleoside phosphonate (B1237965). nih.gov A crucial distinction is that tenofovir's structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, acting as a chain terminator upon incorporation into the viral DNA. drugbank.com

Furthermore, some other NRTIs possess chemical "handles" that extend beyond the space occupied by a natural dNTP. nih.govresearchgate.netrcsb.org These handles can be exploited by resistance mutations. In contrast, tenofovir's structure is more compact and lacks these protruding elements, which may contribute to its distinct resistance profile. nih.govresearchgate.netrcsb.org

Molecular Mechanisms of Antiviral Resistance to Tenofovir Diphosphate

Reverse Transcriptase Mutations Conferring Resistance

Mutations in the HIV-1 reverse transcriptase are the primary drivers of resistance to tenofovir (B777) diphosphate (B83284). These genetic changes alter the enzyme's structure and function, leading to a decreased susceptibility to the drug.

A key mechanism of resistance is the reduced ability of the mutant reverse transcriptase to bind and incorporate tenofovir diphosphate. Certain mutations can alter the conformation of the enzyme's active site, making it less accommodating to the drug compared to the natural deoxynucleoside triphosphate (dNTP) substrates. nih.gov This discriminatory ability allows the enzyme to preferentially select natural nucleotides, thereby continuing viral DNA synthesis even in the presence of tenofovir. The K65R mutation, for instance, is known to decrease the rate of tenofovir incorporation. nih.gov

The K65R mutation, a signature mutation for tenofovir resistance, exemplifies the enhanced discrimination mechanism. nih.govnih.gov This substitution of lysine (B10760008) (K) with arginine (R) at codon 65 of the reverse transcriptase gene significantly impacts the enzyme's function. nih.govnih.gov The K65R mutation reduces the susceptibility to tenofovir by approximately 2-fold. stanford.edu Structurally, the arginine at position 65, along with Arg72, creates a molecular platform that restricts the flexibility of the enzyme. nih.gov This conformational rigidity hinders the efficient binding and incorporation of tenofovir diphosphate. nih.gov While it also slows down the incorporation of natural dNTPs, the effect on tenofovir is more pronounced, leading to a net resistance phenotype. nih.gov Interestingly, the K65R mutation can increase susceptibility to the NRTI zidovudine (B1683550) (AZT). nih.govstanford.edu

Table 1: Impact of K65R Mutation on Tenofovir Susceptibility

Parameter Effect of K65R Mutation Reference
Tenofovir Susceptibility~2-fold reduction stanford.edu
MechanismEnhanced discrimination, reduced binding and incorporation nih.govnih.gov
Cross-ResistanceReduced susceptibility to abacavir, lamivudine, emtricitabine (B123318) nih.govstanford.edu
HypersensitivityIncreased susceptibility to zidovudine (AZT) nih.govstanford.edu

Another critical resistance mechanism is the enhanced phosphorolytic removal, or excision, of the incorporated tenofovir monophosphate from the terminated DNA chain. nih.gov This process is the reverse of the polymerization reaction and is typically mediated by ATP. nih.gov Certain mutations, particularly thymidine (B127349) analogue mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, enhance the efficiency of this excision process. nih.govnih.gov While tenofovir itself does not typically select for TAMs, the presence of specific combinations, like M41L and L210W with T215Y, can lead to reduced susceptibility to tenofovir. nih.gov The enzyme with these mutations can use ATP to remove the chain-terminating tenofovir, allowing DNA synthesis to resume. nih.gov

Insertion mutations in the β3-β4 loop of the reverse transcriptase, particularly insertions at codon 69 (T69 insertions), can confer high-level, broad-spectrum resistance to NRTIs, including tenofovir. nih.govnih.govlanl.gov These insertions, often occurring as a T69S substitution followed by the addition of two amino acids, typically arise in viruses that already harbor multiple TAMs. nih.govstanford.edu The T69 insertion mutations are associated with the most significant reductions in tenofovir susceptibility. stanford.edu The mechanism of resistance conferred by T69 insertions is primarily enhanced excision of the incorporated drug. nih.govnih.gov Computer modeling suggests that these insertions increase the mobility of the β3-β4 loop, which may facilitate the removal of the chain-terminating nucleotide. nih.govnih.gov

Table 2: Key Reverse Transcriptase Mutations and their Mechanisms of Resistance to Tenofovir Diphosphate

Mutation(s) Primary Mechanism Impact on Tenofovir Susceptibility References
K65REnhanced discrimination, decreased incorporationReduced (~2-fold) nih.govnih.govstanford.edu
Thymidine Analogue Mutations (TAMs) (e.g., M41L, L210W, T215Y)Enhanced phosphorolytic removal (excision)Reduced nih.govstanford.edu
T69 Insertion ComplexEnhanced phosphorolytic removal (excision)High-level reduction nih.govstanford.edunih.gov

Cellular Factors Influencing Resistance Development

Beyond viral mutations, cellular factors can also influence the development of resistance to tenofovir diphosphate.

The intracellular concentration of natural deoxynucleoside triphosphates (dNTPs) plays a crucial role in the efficacy of NRTIs like tenofovir. Tenofovir diphosphate competes with natural dNTPs for incorporation into viral DNA. nih.gov Therefore, the ratio of tenofovir diphosphate to endogenous dNTPs is a key determinant of its antiviral activity. Treatment with tenofovir disoproxil fumarate (B1241708) (TDF) in combination with emtricitabine (FTC) has been shown to cause a reduction in the intracellular dNTP pools. nih.gov A study observed a 14% to 37% decrease in dNTP levels within three days of initiating TDF/FTC therapy in both HIV-positive and HIV-negative individuals. nih.gov This decrease in the natural substrate pool can enhance the antiviral effect of tenofovir by creating a more favorable ratio of the drug to the natural dNTPs, potentially overcoming low-level resistance. nih.gov

Intracellular Pharmacodynamics and Cellular Metabolism of Tenofovir Diphosphate

Intracellular Accumulation and Retention in Target Cells

The accumulation and retention of tenofovir (B777) diphosphate (B83284) in target cells are key determinants of its antiviral activity. Following administration of tenofovir prodrugs, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), tenofovir enters the target cells and undergoes two phosphorylation steps by cellular kinases to form the active tenofovir diphosphate.

Peripheral Blood Mononuclear Cells (PBMCs):

In peripheral blood mononuclear cells (PBMCs), a primary target for HIV, tenofovir diphosphate accumulates to significant levels. Studies comparing TAF and TDF have shown that TAF leads to substantially higher intracellular concentrations of TFV-DP in PBMCs. natap.orgnih.gov Specifically, F/TAF has been shown to produce 6.7 to 7.3-fold higher TFV-DP concentrations in PBMCs compared to F/TDF across different levels of adherence. nih.gov Even with less frequent dosing, such as 33% of a daily regimen, TFV-DP levels from F/TAF were 2.6 times higher than with 100% adherence to F/TDF. nih.gov This efficient loading of PBMCs by TAF contributes to its enhanced potency. natap.orgnih.gov

The accumulation in PBMCs is a result of the intracellular phosphorylation of tenofovir, which effectively traps the active metabolite within the cell. oup.com The process of forming intracellular mono- and diphosphate metabolites of tenofovir follows nonlinear kinetics, suggesting that the esterases involved in the initial conversion of the prodrug can become saturated. nih.gov

Vaginal and Cervical Tissues:

In the context of pre-exposure prophylaxis (PrEP), the accumulation of tenofovir diphosphate in female genital tract tissues is crucial for preventing sexual transmission of HIV. Following vaginal administration of tenofovir-based products, such as gels or films, high concentrations of TFV-DP are achieved in cervical and vaginal tissues. nih.gov For instance, a single dose of a 40 mg tenofovir film resulted in significantly higher TFV-DP concentrations in cervical tissue compared to a 40 mg tenofovir gel. nih.gov

Studies have demonstrated that with daily dosing, TFV-DP concentrations in vaginal tissue can rise to over 2,000 fmol/mg. nih.gov Furthermore, intravaginal rings releasing tenofovir have been shown to maintain high tissue concentrations of TFV-DP, exceeding 1,000 fmol/mg within 72 hours of insertion. researchgate.net These high and sustained intracellular levels of the active drug are critical for establishing a protective barrier against HIV infection. nih.gov

Table 1: Tenofovir Diphosphate (TFV-DP) Concentrations in Target Cells

Tissue/Cell Type Formulation/Regimen TFV-DP Concentration Reference
PBMCs F/TAF (daily) 593 fmol/10⁶ cells nih.gov
PBMCs F/TDF (daily) 81.7 fmol/10⁶ cells nih.gov
Cervical Tissue Tenofovir Film (single dose, 5 hrs) 169 fmol/mg nih.gov
Cervical Tissue Tenofovir Gel (single dose, 5 hrs) 40 fmol/mg nih.gov
Vaginal Tissue Tenofovir Gel (daily, 2 weeks) ~2,000 fmol/mg nih.gov
Vaginal Tissue Tenofovir Intravaginal Ring (within 72 hrs) >1,000 fmol/mg researchgate.net

Intracellular Half-life and its Determinants

The prolonged intracellular half-life of tenofovir diphosphate is a significant pharmacological advantage, contributing to the forgiveness of missed doses and the potential for less frequent dosing regimens.

The estimated intracellular half-life of TFV-DP varies depending on the cell type and the specific tenofovir prodrug administered. In PBMCs, the half-life of TFV-DP has been estimated to be approximately 2.9 days for F/TAF and 2.1 days for F/TDF. nih.gov Other studies have reported a longer model-derived intracellular half-life of 116 hours (approximately 4.8 days) for TFV-DP. natap.org In vitro studies using primary human hepatocytes have calculated an intracellular half-life of 95 ± 6 hours for tenofovir diphosphate. researchgate.net A population pharmacokinetic model estimated the intracellular half-life of TFV-DP to be 87 hours. asm.org

Table 2: Intracellular Half-life of Tenofovir Diphosphate (TFV-DP)

Cell Type Formulation/Regimen Estimated Half-life Reference
PBMCs F/TAF 2.9 days (69.6 hours) nih.gov
PBMCs F/TDF 2.1 days (50.4 hours) nih.gov
PBMCs - 116 hours natap.org
Primary Human Hepatocytes Tenofovir 95 ± 6 hours researchgate.net
PBMCs - 87 hours asm.org

Interplay with Endogenous Nucleotide Pools

Tenofovir diphosphate exerts its antiviral effect by competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into newly synthesized viral DNA by the reverse transcriptase enzyme. nih.gov This competitive inhibition is a central aspect of its mechanism of action.

Studies have investigated whether the administration of tenofovir affects the intracellular pools of endogenous deoxynucleoside triphosphates (dNTPs). Research has shown that co-administration of tenofovir disoproxil fumarate (TDF) and didanosine (B1670492) (ddI) did not appear to impact dATP or dGTP concentrations after four weeks. nih.gov However, longer-term therapy with ddI-containing regimens, regardless of TDF co-administration, was suggested to potentially decrease dATP concentrations. nih.gov In vitro studies have also indicated that tenofovir, either alone or in combination with ddI, did not affect intracellular dNTP pools. nih.gov

Conversely, a more recent comprehensive clinical study observed that TDF/FTC therapy led to a reduction of all dNTPs (dATP, dCTP, dGTP, and TTP) by 14% to 37% from baseline within three days in both HIV-negative and HIV-positive individuals. researchgate.net The most significant reductions were seen in the pyrimidine (B1678525) triphosphates (TTP and dCTP). nih.gov This reduction in the endogenous nucleotide pool could potentially enhance the antiviral effect of tenofovir by creating a more favorable ratio of the drug to its natural competitor (TFV-DP:dATP). nih.govresearchgate.net The ability of tenofovir to be incorporated by viral reverse transcriptase while being a poor substrate for cellular DNA polymerases contributes to its selective antiviral activity. researchgate.net

Advanced Analytical Methodologies for Tenofovir Diphosphate Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. mdpi.com Various LC-MS/MS methods have been developed and validated for the determination of TFV-DP in different biological samples.

Quantification in Peripheral Blood Mononuclear Cells (PBMCs)

Peripheral blood mononuclear cells (PBMCs) are a key target for HIV and therefore a critical matrix for measuring the intracellular concentration of TFV-DP. The quantification process typically involves several key steps. First, PBMCs are isolated from whole blood, often using gradient centrifugation with Ficoll. researchgate.net The isolated cells are then counted to allow for normalization of the final concentration and lysed to release the intracellular contents, including TFV-DP. researchgate.netnih.gov A common lysis solution is a cold mixture of 70% methanol (B129727) and 30% water. nih.gov

Following lysis, the sample undergoes further processing, which may include protein precipitation, to prepare it for analysis. researchgate.net Quantification is then performed using an LC-MS/MS system. Some methods quantify TFV-DP indirectly by dephosphorylating it to tenofovir (B777) (TFV) with an enzyme like acid phosphatase, and then measuring the resulting TFV concentration. researchgate.net Other, more direct methods, quantify TFV-DP without this conversion step. uct.ac.za These assays have been validated over specific linear ranges, with defined lower limits of quantitation (LLOQ). For instance, one validated assay reported a linear range of 2.5–6,000 fmol/sample for TFV-DP. nih.gov Another had an LLOQ of 10 fmol per million cells when using a sample of 5 million PBMCs. researchgate.net

Table 1: Examples of LC-MS/MS Methods for TFV-DP Quantification in PBMCs
Study FocusSample Preparation HighlightsQuantification Range/LimitKey FindingsSource
Assay DevelopmentPBMC isolation via gradient centrifugation, cell lysis (70% MeOH), protein precipitation.Calibration range: 0.35-10.91 ng/mLDeveloped a method with adequate separation and precision (RSD: 6.3-11%) for clinical trial samples. researchgate.net
Comparative PharmacokineticsPBMC isolation, cell counting, lysis in cold 70% methanol/30% water.Linear range: 2.5–6,000 fmol/sampleQuantified significantly higher TFV-DP concentrations in patients on F/TAF vs. F/TDF regimens. nih.gov
Indirect QuantificationAnion exchange isolation of TFV-DP, dephosphorylation to TFV using acid phosphatase, desalting.LLOQ: 10 fmol/million cells (using 5 million cells)Validated an indirect method where TFV concentration corresponds to the intra-PBMC TFV-DP concentration. researchgate.net

Method Validation for Biological Matrices

The validation of analytical methods is essential to ensure the reliability and reproducibility of results. For TFV-DP, LC-MS/MS methods have been validated in various biological matrices, including whole blood, plasma, and dried blood spots (DBS), according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.comuct.ac.zanih.gov

Validation parameters typically include linearity, accuracy, precision, and stability. mdpi.com A novel micro-LC-MS/MS method for the simultaneous determination of TFV and TFV-DP in whole blood and plasma demonstrated linearity with an accuracy of 91.63–109.18% and precision between 2.48–14.08%. mdpi.comnih.gov The lower limits of quantification (LLOQ) achieved in this study were 0.25 ng/mL for TFV and 0.5 ng/mL for TFV-DP in blood. mdpi.comnih.gov Another assay developed for quantifying TFV-DP and other metabolites in DBS showed linearity over a range of 100-25,000 fmol/sample, with inter-assay accuracy within ±3.0% and precision (CV) of ≤9.8%. nih.gov The use of dried blood spots is particularly advantageous in resource-limited settings as it simplifies sample collection and storage. nih.gov

The development of these methods often involves overcoming challenges such as matrix effects, where components of the biological sample can interfere with the ionization of the analyte, potentially suppressing or enhancing the signal. nih.gov The use of stable isotopically labeled internal standards, such as ¹³C₅-TFVdp, helps to correct for these effects. nih.govnih.gov

Table 2: Validation Parameters for LC-MS/MS Assays of Tenofovir Diphosphate (B83284)
MatrixMethod HighlightsLinear RangeAccuracy & PrecisionLLOQSource
Whole BloodMicro-LC-MS/MS using HILIC mode.Not specifiedAccuracy: 91.63–109.18%; Precision (RSD): 2.48–14.08%0.5 ng/mL mdpi.comnih.gov
Dried Blood Spots (DBS)Direct method using anion exchange column.50–6400 fmol/punchValidation requirements met, strong correlation with indirect method.50 fmol/punch uct.ac.za
Dried Blood Spots (DBS)Simultaneous analysis of TFVdp, FTCtp, and 3TCtp. Anion exchange chromatography.100–25,000 fmol/sampleAccuracy (%bias): ±3.0%; Precision (%CV): ≤9.8%100 fmol/sample nih.gov
HBV-infected HepatocytesSimultaneous determination of TAF, TFV, and TFV-DP.20–5000 nMAccuracy (RE): <10.4%; Precision (CV): <14.1%20 nM nih.gov

Enzymatic Assays for Intracellular Tenofovir Diphosphate Measurement

While LC-MS/MS is the benchmark for accuracy, it requires significant capital investment and trained personnel, making it less suitable for routine clinical use. nih.gov As an alternative, enzymatic assays have been developed for the rapid measurement of TFV-DP concentrations. nih.govnih.gov

One such novel method is the REverSe TRanscrIptase Chain Termination (RESTRICT) assay. nih.gov This assay infers TFV-DP levels based on the extent of DNA synthesis by recombinant HIV reverse transcriptase (RT). nih.gov In the presence of TFV-DP, the synthesis of complementary DNA (cDNA) is terminated, leading to a lower fluorescence signal from an intercalating dye. nih.gov The workflow involves diluting a patient's blood sample in water to lyse the red blood cells and release the intracellular TFV-DP. This diluted blood is then added to a master mix for the DNA synthesis reaction. nih.gov

Pilot studies have shown that the results from the RESTRICT assay correlate with TFV-DP concentrations quantified by LC-MS/MS in dried blood spots. nih.gov The assay was able to distinguish individuals with TFV-DP concentrations above the threshold considered necessary for adequate pre-exposure prophylaxis (PrEP) adherence from those with lower or undetectable levels. nih.gov This makes it a promising tool for monitoring treatment adherence in a more accessible format. nih.gov

Chromatographic Separation Techniques for Related Metabolites

The chromatographic separation of tenofovir diphosphate and its related metabolites, such as tenofovir (TFV) and tenofovir monophosphate (TFV-MP), presents a significant analytical challenge. mdpi.comuct.ac.zanih.gov This difficulty arises from the high polarity of these compounds, which leads to poor retention on traditional reversed-phase chromatography columns. uct.ac.za

To overcome this, various advanced chromatographic strategies have been employed. One successful approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is better suited for retaining and separating polar compounds. mdpi.comnih.gov A novel micro-LC-MS/MS method utilized an amino stationary phase and HILIC elution to achieve the challenging separation of TFV and TFV-DP. mdpi.comnih.gov

Another effective technique is anion-exchange chromatography. uct.ac.zanih.gov This method separates molecules based on their net negative charge, which is ideal for the negatively charged phosphate (B84403) groups of TFV-DP and TFV-MP. One direct LC-MS/MS assay for DBS samples used an anion exchange column with a pH gradient to improve the separation and chromatography of TFV and its phosphorylated metabolites. uct.ac.za

The choice of chromatographic column is also critical. Researchers have successfully used columns such as the XSelect HSS T3 and XBridge BEH C18 to separate TFV-DP from its prodrugs (like tenofovir alafenamide) and other related substances. nih.govgoogle.com The optimization of mobile phase composition, including the use of different buffer solutions and organic modifiers, is also essential for achieving effective separation of these closely related and highly polar analytes. google.comresearchgate.net

Rational Drug Design Principles for Tenofovir Diphosphate Analogues

Nucleos(t)ide Analogue Design Strategies

The cornerstone of anti-HIV chemotherapy has long been nucleoside analogues. nih.gov The primary design strategy for these agents, including tenofovir (B777), involves modifications of the sugar moiety. nih.gov Most analogues lack a 3'-hydroxyl group, which is essential for forming the 3',5'-phosphodiester bonds that link nucleotides together during DNA synthesis. nih.govpatsnap.com When the active form of the analogue, a 5'-triphosphate (or diphosphate (B83284) in the case of tenofovir), is incorporated into the growing viral DNA chain by reverse transcriptase, it acts as a chain terminator, halting further elongation and thus inhibiting viral replication. nih.govpatsnap.compatsnap.com

Tenofovir is an acyclic nucleoside phosphonate (B1237965) (ANP), meaning it has a phosphonate group already attached and an acyclic structure that mimics the deoxyribose sugar ring of natural nucleotides. nih.govpharmacompass.com Its active form, tenofovir diphosphate (TFV-DP), competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the viral DNA. patsnap.com

Key design considerations for nucleos(t)ide analogues include:

Efficient Phosphorylation: The conversion of a nucleoside analogue to its active triphosphate form is a critical factor for its efficacy. The efficiency of this phosphorylation process is highly dependent on the analogue's structure. nih.gov Tenofovir's design as a nucleotide analogue bypasses the initial, often rate-limiting, phosphorylation step required by nucleoside analogues. pharmacompass.com

Recognition by Viral Polymerase: The analogue must be efficiently recognized and incorporated by the viral reverse transcriptase (or polymerase for HBV) but not by human DNA polymerases, ensuring selective toxicity to the virus.

Structural Stability: The chemical structure must be stable enough to reach its target and be converted to its active form. nih.gov

Prodrug Development for Enhanced Intracellular Delivery

Tenofovir itself has very low oral bioavailability due to its negatively charged phosphonate group, which limits its ability to cross cell membranes. nih.govnih.gov To overcome this, prodrug strategies are essential. A prodrug is an inactive compound that is converted into the active drug within the body. nih.gov For tenofovir, two major prodrugs have been developed: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). youtube.comresearchgate.net These prodrugs mask the phosphonate group with lipophilic (fat-soluble) moieties, increasing the drug's ability to be absorbed from the intestine and enter target cells. nih.govnih.gov

Once inside the target cells (like lymphocytes and hepatocytes), the prodrug moieties are cleaved by cellular enzymes (such as carboxylesterases and cathepsin A) to release tenofovir, which is then phosphorylated twice to become the active tenofovir diphosphate (TFV-DP). patsnap.comyoutube.comresearchgate.net

TAF was designed to be more efficient at delivering tenofovir into target cells than TDF. researchgate.net It is more stable in plasma, leading to higher concentrations of the active TFV-DP within lymphocytes and hepatocytes, while resulting in approximately 90% lower levels of tenofovir circulating in the plasma. researchgate.netresearchgate.netoup.comnih.gov This targeted delivery allows for a much lower dose of TAF compared to TDF to achieve the same or higher intracellular active metabolite concentration. researchgate.netresearchgate.net

Table 1: Comparison of Tenofovir Prodrugs: TDF vs. TAF

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Plasma StabilityLess stable, rapidly hydrolyzed in plasmacheck_circle More stable in plasma researchgate.netresearchgate.netoup.com
Intracellular TFV-DP ConcentrationLowerarrow_upward Higher (6.5-times higher than TDF) nih.govnih.gov
Plasma Tenofovir ExposureHigherarrow_downward Lower (approx. 90% lower than TDF) oup.comnih.govpaedsarvdosing.org
Primary Metabolizing EnzymePlasma esterasesIntracellular Cathepsin A (in lymphocytes/hepatocytes) youtube.com
Delivery EfficiencyLess efficientcheck_circle More efficient delivery to target cells researchgate.netoup.com

Structural Modifications to Overcome Resistance Mechanisms

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. nih.gov For tenofovir, resistance typically arises from mutations in the viral reverse transcriptase (RT) enzyme. nih.govnih.gov Rational drug design aims to create new analogues that can evade these resistance mechanisms. The two main mechanisms of resistance to nucleos(t)ide reverse transcriptase inhibitors (N(t)RTIs) are decreased incorporation of the drug and increased excision (removal) of the incorporated drug from the viral DNA. nih.govnih.gov

Mutations in the active site of the viral polymerase can allow the enzyme to discriminate between the drug and the natural nucleotide substrate. youtube.comyoutube.com

The K65R Mutation: The primary mutation associated with resistance to tenofovir is K65R in the HIV reverse transcriptase. nih.govnih.govnih.gov This mutation involves the substitution of the amino acid lysine (B10760008) (K) with arginine (R) at position 65. Structural studies have shown that this change restricts the conformation of the active site, which reduces the rate of tenofovir diphosphate incorporation into the viral DNA. nih.govmdpi.com The K65R RT enzyme shows a decreased ability to bind or incorporate TFV-DP compared to the wild-type enzyme. nih.govmdpi.com Designing new analogues involves modifying the tenofovir backbone to improve binding affinity to the K65R-mutated RT, for example, by altering interactions with key amino acids like R72 in the active site. mdpi.com

Thymidine (B127349) Analogue Mutations (TAMs): While tenofovir does not typically select for TAMs, the presence of certain combinations of these mutations (e.g., M41L, L210W, and T215Y) can reduce susceptibility to tenofovir. nih.govnih.gov These mutations can collectively alter the conformation of the active site, indirectly affecting tenofovir binding.

The second major resistance mechanism is the phosphorolytic removal of the chain-terminating drug from the end of the viral DNA strand. nih.gov This process is the reverse of the polymerization reaction and often uses ATP as the phosphate (B84403) donor. nih.govnih.gov

ATP-Mediated Excision: TAMs are particularly effective at enhancing this excision pathway, conferring broad resistance to multiple NRTIs, including reduced susceptibility to tenofovir. nih.govnih.gov The mutant RT enzyme can more efficiently remove the incorporated tenofovir, allowing DNA synthesis to resume.

Strategies to mitigate this excision pathway include:

Designing Analogues with Higher Binding Affinity: Creating analogues that, once incorporated, are more difficult for the enzyme to remove. This could involve structural changes that create stronger interactions with the DNA primer-template and the enzyme.

Combination with Other Drug Classes: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a different site on the RT enzyme (the NNRTI-binding pocket). nih.gov Studies have shown that the binding of an NNRTI can induce conformational changes in the enzyme that reduce the rate of the excision reaction, thereby counteracting this resistance mechanism and showing a synergistic effect with N(t)RTIs like tenofovir. nih.gov

Targeting Host-Cell Pathways: Research has explored enhancing tenofovir's activity by targeting cellular pathways. For example, using an agent to reduce the intracellular pool of dATP, the natural competitor of TFV-DP, could favor the incorporation of tenofovir even by mutant enzymes. nih.gov

Table 2: Key HIV-1 Reverse Transcriptase Mutations Affecting Tenofovir

MutationPrimary Mechanism of ResistanceImpact on Tenofovir
K65RDecreased incorporation (Discrimination) nih.govmdpi.comPrimary resistance mutation; significantly reduces the ability of RT to incorporate tenofovir diphosphate. nih.gov
M41L, L210W, T215Y (TAMs)Enhanced ATP-mediated excision nih.govnih.govThis combination of mutations decreases susceptibility to tenofovir by promoting its removal after incorporation. nih.govnih.gov
T69S InsertionEnhanced ATP-mediated excision nih.govA rare mutation that, in combination with other TAMs, confers high-level resistance to tenofovir and other NRTIs. nih.gov

Future Directions in Tenofovir Diphosphate Research

Elucidation of Novel Enzyme Interactions

While the primary interaction of tenofovir (B777) diphosphate (B83284) with viral reverse transcriptase and DNA polymerase is well-established, future research aims to uncover novel interactions with other viral and cellular enzymes. biologyinsights.compatsnap.comdrugbank.com Understanding these secondary interactions could reveal new therapeutic targets and provide insights into the drug's broader biological effects.

Tenofovir diphosphate is a weak inhibitor of several rat DNA polymerases, including α, δ, and ɛ. nih.gov The inhibitory constant (Ki) values for tenofovir diphosphate relative to the Michaelis constant (Km) for the natural substrate dATP are 10.2 for polymerase α, 10.2 for polymerase δ, and 15.2 for polymerase ɛ*. nih.gov This weak interaction with host cell DNA polymerases is thought to contribute to the favorable safety profile of tenofovir. drugbank.comnih.gov

Research is also exploring the role of cellular enzymes in the metabolism and activation of tenofovir prodrugs to tenofovir diphosphate. For instance, cathepsin A and carboxylesterase 1 (Ces1) have been identified as key enzymes in the intracellular activation of the prodrug tenofovir alafenamide (TAF). nih.gov Further investigation into these and other cellular enzymes could lead to strategies for enhancing the intracellular concentrations of the active diphosphate form, potentially improving antiviral efficacy. nih.govnih.gov

Table 1: Interaction of Tenofovir Diphosphate with Various Enzymes

EnzymeOrganism/SystemInteraction TypeKey Findings
HIV-1 Reverse TranscriptaseHuman Immunodeficiency Virus 1InhibitionPotent competitive inhibitor, leading to chain termination. biologyinsights.compatsnap.comnih.gov
HBV DNA PolymeraseHepatitis B VirusInhibitionInhibits viral replication by competing with natural substrates. biologyinsights.comnih.gov
DNA Polymerase αRatWeak InhibitionKi/Km (dATP) = 10.2. nih.gov
DNA Polymerase δRatWeak InhibitionKi/Km (dATP) = 10.2. nih.gov
DNA Polymerase ɛ*RatWeak InhibitionKi/Km (dATP) = 15.2. nih.gov
AMP KinaseHuman CellsPhosphorylationInvolved in the initial phosphorylation of tenofovir. nih.gov
Nucleoside Diphosphate KinaseHuman CellsPhosphorylationCatalyzes the final phosphorylation step to form tenofovir diphosphate. nih.govnih.gov
Cathepsin AHuman CellsProdrug ActivationKey enzyme in the intracellular hydrolysis of TAF. nih.gov
Carboxylesterase 1 (Ces1)Human Liver CellsProdrug ActivationPlays a significant role in the activation of TAF in the liver. nih.gov

This interactive table summarizes the known interactions of tenofovir diphosphate with various viral and cellular enzymes. Clicking on the headers will sort the data, and users can search for specific enzymes or organisms.

Strategies for Overcoming Evolving Viral Resistance

The emergence of viral resistance is a significant challenge to the long-term efficacy of antiretroviral therapies. biologyinsights.comnih.gov For tenofovir, resistance in HIV is primarily associated with mutations in the reverse transcriptase enzyme, such as the K65R mutation, which reduces the incorporation of tenofovir diphosphate into the viral DNA. biologyinsights.comnih.gov Similarly, mutations in the HBV DNA polymerase can confer resistance. biologyinsights.comwjgnet.com

Future strategies to combat resistance focus on several key areas:

Combination Therapies: Combining tenofovir with other antiretroviral agents that have different resistance profiles can help to suppress the emergence of resistant strains. wjgnet.comnih.gov Studies have shown additive to synergistic effects when tenofovir is combined with various nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as protease inhibitors. drugbank.com

Development of Novel Prodrugs: The development of new tenofovir prodrugs, such as tenofovir alafenamide (TAF), represents a significant advancement. nih.govnih.gov TAF achieves higher intracellular concentrations of tenofovir diphosphate in peripheral blood mononuclear cells compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF), leading to improved antiviral activity at lower doses. nih.gov

Structural and Computational Biology: Integrated methods using experimental and computational structural biology, medicinal chemistry, and machine learning show promise in predicting and understanding the mechanisms of resistance. nih.gov This knowledge can guide the design of new drugs that are less susceptible to resistance. nih.gov

Development of Advanced Cellular and In Vitro Models

To better predict the in vivo efficacy and potential toxicities of tenofovir and its prodrugs, researchers are moving beyond traditional two-dimensional (2D) cell cultures. nih.gov The development of more physiologically relevant three-dimensional (3D) cell culture models is a key area of future research. nih.govnih.govvirologyresearchservices.com

These advanced models offer several advantages:

Improved Physiological Relevance: 3D cultures, such as spheroids, organoids, and bio-printed tissues, more closely mimic the complex cellular interactions and microenvironment of real tissues. nih.govnih.govvirologyresearchservices.com This allows for a more accurate assessment of drug efficacy and toxicity. virologyresearchservices.com

Enhanced Study of Viral-Host Interactions: 3D models provide a more realistic setting to study how viruses like HIV and HBV interact with host tissues, including the formation of viral reservoirs. nih.govvirologyresearchservices.com

High-Throughput Screening: The adaptability of some 3D culture systems for high-throughput screening can accelerate the discovery and evaluation of new antiviral compounds. virologyresearchservices.com

The use of these advanced models will be crucial for evaluating the next generation of tenofovir-based therapies and for gaining a deeper understanding of the intracellular pharmacology of tenofovir diphosphate. nih.govnih.gov

Q & A

Q. What methodologies are used to quantify tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) and tissues, and what are their limitations?

TFV-DP concentrations in PBMCs are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after cell isolation and lysis. For tissue-specific distribution (e.g., genital tract, lymphoid tissue), biopsies or animal models (e.g., macaques) are employed, followed by homogenization and extraction . Limitations include variability in cell isolation techniques, tissue heterogeneity, and challenges in standardizing pharmacokinetic (PK) sampling intervals. For example, vaginal and rectal tissue concentrations in macaques showed divergent efficacy despite similar PBMC levels, suggesting tissue-specific PK dynamics .

Q. How does the phosphorylation pathway of tenofovir to its active metabolite (TFV-DP) influence experimental design in antiviral studies?

Intracellular phosphorylation of tenofovir to TFV-DP is enzyme-dependent and varies by cell type (e.g., PBMCs vs. renal tubules). Experimental designs must account for differences in kinase activity across tissues, which affect drug activation and efficacy. For instance, tenofovir alafenamide (TAF) demonstrates slower conversion to TFV-DP in seminal cells compared to tenofovir disoproxil fumarate (TDF), impacting dosing schedules in studies targeting male genital tract reservoirs .

Q. What validated biomarkers are used to assess adherence to tenofovir-based regimens in clinical trials?

TFV-DP concentrations in dried blood spots (DBS) and PBMCs are established biomarkers for adherence. DBS levels ≥1,650 fmol/punch correlate with viral suppression (OR: 4.7 for future viremia if <800 fmol/punch) . PBMC thresholds (e.g., ~350 fmol/10⁶ cells for partial vaginal protection in macaques) are model-dependent and require validation in human trials .

Advanced Research Questions

Q. How do drug-drug interactions (DDIs) with HCV therapies (e.g., sofosbuvir) affect TFV-DP pharmacokinetics, and how should these be managed in co-infected populations?

Sofosbuvir and ledipasvir inhibit intestinal P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), increasing systemic tenofovir absorption. In Cohort 1 of SWIFT-C, TFV-DP in DBS increased 4.3-fold during sofosbuvir/ribavirin co-administration, potentially elevating renal toxicity risks . Researchers should monitor TFV-DP in PBMCs and avoid using DBS for adherence assessments during HCV therapy due to skewed intracellular accumulation .

Q. What experimental approaches resolve contradictions between TFV-DP concentrations in PBMCs and tissue-specific efficacy (e.g., vaginal vs. rectal HIV protection)?

Preclinical models (e.g., SHIV-challenged macaques) reveal that PBMC TFV-DP levels ≥1,100 fmol/10⁶ cells achieve 100% vaginal protection, whereas rectal efficacy requires additional factors (e.g., mucosal immunity) despite similar PBMC levels . Advanced methodologies include tissue-specific PK/pharmacodynamic (PD) modeling and microdosing studies with radiolabeled TFV-DP to map distribution gradients .

Q. How can conflicting data on TFV-DP as a surrogate marker for renal toxicity be addressed in longitudinal studies?

While plasma tenofovir correlates with nephrotoxicity, TFV-DP in renal proximal tubules is challenging to measure non-invasively. Advanced approaches combine urinary biomarkers (e.g., β2-microglobulin) with PBMC TFV-DP trends. Cohort studies show no short-term renal decline with sofosbuvir-TDF interactions, but longer-term monitoring is advised, particularly in boosted regimens .

Q. What mechanistic insights explain the differential TFV-DP accumulation in blood versus seminal plasma across prodrug formulations?

TAF generates fivefold lower seminal TFV-DP than TDF due to slower conversion in seminal mononuclear cells and faster elimination. Experimental designs should compare prodrug lipophilicity, esterase expression, and tissue-specific half-lives (e.g., TAF’s shorter semen half-life vs. blood) using paired blood-seminal PK sampling .

Data Analysis and Interpretation

Q. How should researchers statistically model TFV-DP concentration thresholds for HIV pre-exposure prophylaxis (PrEP) efficacy?

Logistic regression models using TFV-DP in DBS (e.g., ≥16 fmol/10⁶ PBMCs for 90% PrEP efficacy) are validated in iPrEX and Partners PrEP trials. Adjust for covariates like renal function and drug interactions using stratified Cox models .

Q. What methods reconcile discrepancies between in vitro TFV-DP potency and in vivo efficacy in HBV/HIV co-infection models?

In vitro IC₅₀ values for HBV polymerase inhibition may not reflect in vivo efficacy due to compartmentalization in hepatocytes. Use humanized mouse models with HBV-infected hepatocytes and paired TFV-DP measurements in liver biopsies to bridge this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.